molecular formula C20H18F3N3O4S B3470921 Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3470921
M. Wt: 453.4 g/mol
InChI Key: QJBNLGBIOOUDJG-UHFFFAOYSA-N
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Description

Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.

    Introduction of Functional Groups: The trifluoromethyl group and other functional groups are introduced through various substitution reactions, often using reagents like trifluoromethyl aniline and other suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and other functional groups within the molecule contribute to its binding affinity and selectivity for these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives with varying substituents. Examples include:

Uniqueness

Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S/c1-10(2)30-19(29)16-11(3)15-17(31-16)24-9-26(18(15)28)8-14(27)25-13-7-5-4-6-12(13)20(21,22)23/h4-7,9-10H,8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBNLGBIOOUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate

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